molecular formula C10H12O3 B024784 2,6-Dimethoxy-4-vinylphenol CAS No. 28343-22-8

2,6-Dimethoxy-4-vinylphenol

Cat. No. B024784
CAS RN: 28343-22-8
M. Wt: 180.2 g/mol
InChI Key: QHJGZUSJKGVMTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into potential methods for producing 2,6-Dimethoxy-4-vinylphenol and its derivatives. For instance, the synthesis of poly(4-vinylphenol) and its modifications suggests routes that could be adapted for 2,6-Dimethoxy-4-vinylphenol, focusing on vinyl phenol modifications and polymerization techniques (Liao et al., 2011). Furthermore, the reaction of phenols with ethyne in the presence of SnCl4-Bu3N reagent, leading to 2,6-divinylphenols, reveals a method for introducing vinyl groups at specific positions on the phenol ring (Yamaguchi et al., 1998).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-4-vinylphenol and similar compounds has been elucidated through various spectroscopic techniques. Studies on the structural isomers of sodium and palladium complexes bearing related ligands reveal the impact of molecular structure on the compound's properties and reactivity (Jana & Mani, 2018). Such analyses are crucial for understanding the behavior of 2,6-Dimethoxy-4-vinylphenol in chemical reactions and its interaction with other substances.

Chemical Reactions and Properties

The chemical reactivity of 2,6-Dimethoxy-4-vinylphenol can be inferred from studies on similar vinyl phenol derivatives. For example, the metal-free coupling of 2-vinylphenols with carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans demonstrates the potential for creating complex molecules from vinyl phenols (Chen et al., 2015). This indicates the versatility of 2,6-Dimethoxy-4-vinylphenol in synthetic chemistry.

Physical Properties Analysis

The physical properties of 2,6-Dimethoxy-4-vinylphenol can be closely related to those of its structural analogs. Studies on poly(4-vinylphenol) derivatives highlight how modifications to the vinyl phenol structure affect properties such as surface energy and hydrogen bonding capacity, suggesting that similar modifications to 2,6-Dimethoxy-4-vinylphenol could tailor its properties for specific applications (Liao et al., 2011).

Chemical Properties Analysis

The antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids, including their ability to scavenge radicals, provide a model for understanding the chemical behavior of 2,6-Dimethoxy-4-vinylphenol. Such derivatives have been shown to possess significant antioxidant activity, suggesting potential applications of 2,6-Dimethoxy-4-vinylphenol in areas requiring oxidative stability (Terpinc et al., 2011).

Scientific Research Applications

  • Copolymers Research : It is utilized in studying novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates (Barilla et al., 2021).

  • Formation of Flavanoid Compounds : The compound is important for analyzing the formation of flavanoid compounds, which are significant in plant biology and human nutrition (Chen, Oshima, & Kumanotani, 1983).

  • Natural Organic Matter Analysis : It serves as a tool for studying the chemical composition of natural organic matter (NOM) in different decomposition stages, which is crucial in environmental science (Chen et al., 2018).

  • Intramolecular Bond Formation Study : The compound is used in research on intramolecular carbon-carbon bond formation from oxidized phenol intermediates, an area important in organic chemistry (Swenton et al., 1996).

  • Synthesis of Novel Compounds : It is involved in a novel carbon-nitrogen bond cleavage reaction for synthesizing 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles, which are important in medicinal chemistry (Lal & Gidwani, 1993).

  • Polymer Research : The compound is used in the preparation of specific polymers like poly(2-alkyl-4-vinyl-6-(dialkylaminomethyl)phenols) and poly(2,6-bis(dialkylaminomethyl)-4-vinylphenols) (Ferruti & Bettelli, 1972).

  • Electrochemical Applications : Its grafting to multiwalled carbon nanotubes enhances electrocatalysis and is useful in creating stable redox couples (Corrêa et al., 2011).

  • Antioxidant Capacity Enhancement : In enzymatic modifications, it can generate compounds with higher antioxidant capacity than the starting substrate, which is significant in food science and nutraceuticals (Adelakun et al., 2012).

  • Organic Synthesis : The compound is used in the synthesis of 3-acyloxy-2,3-dihydrobenzofurans, which have a wide range of applications in organic synthesis (Chen et al., 2015).

  • Modified Ortho-Vinylation Reactions : It is synthesized under modified conditions for ortho-vinylation reactions of phenols, a key area in organic chemistry (Yamaguchi et al., 1998).

Future Directions

The future directions of 2,6-Dimethoxy-4-vinylphenol research could focus on its potential use as a COX-2 inhibitor . It may inhibit tumor cell growth while inducing cell apoptosis . There is also potential for developing highly active fat-soluble antioxidants from natural sources, especially from the under-utilized by-products such as meals . More research could be done on the further microbial/enzymatic bioconversion of these vinylphenols into valuable compounds .

properties

IUPAC Name

4-ethenyl-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJGZUSJKGVMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865427
Record name 4-Ethenyl-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-vinylphenol

CAS RN

28343-22-8, 31872-14-7
Record name 4-Vinylsyringol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28343-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylsyringol
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Record name 4-Ethenyl-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-2,6-dimethoxyphenol
Source EPA DSSTox
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Record name 4-ethenyl-2,6-dimethoxyphenol
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Record name VINYLSYRINGOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
AO Lustre, P Issenberg - Journal of Agricultural and Food …, 1969 - ACS Publications
Thirty-one compounds in the phenolicfraction of mixed hardwood smoke were separated by gas chromatography on a variety of columns. They were identified by comparison of their …
Number of citations: 56 pubs.acs.org
K Shrestha, FG Gemechu… - 246th ACS National …, 2013 - biblio.ugent.be
This study was carried out to explore the possible mechanisms behind the high oxidative stability of roasted mustard seed oil. A potent radical scavenger formed during mustard seed …
Number of citations: 0 biblio.ugent.be
K Shrestha, FG Gemechu… - 10th Euro Fed Lipid …, 2012 - biblio.ugent.be
High erucic mustard seed oil is one of the most common liquid cooking oil in India and Nepal. Roasting of seed prior to oil extraction is a common practice in these areas. This study was …
Number of citations: 1 biblio.ugent.be
XG **e, CY Huang, WQ Fu, CC Dai - Fungal biology, 2016 - Elsevier
The biodegradation potential of sinapic acid, one of the most representative methoxy phenolic pollutants presented in industrial wastewater, was first studied using an endophytic …
Number of citations: 32 www.sciencedirect.com
P Zacchi, R Eggers - European journal of lipid science and …, 2008 - Wiley Online Library
In this work, a pretreatment process for rapeseeds, which involves the use of high‐temperature steam, is presented. This method, besides accomplishing the beneficial effects of the …
Number of citations: 106 onlinelibrary.wiley.com
B Matthäus - Proc. 13th Int. Rapeseed Congress. Prague, Czech …, 2011 - gcirc.org
Rapeseed contains high amounts of phenolic compounds, mainly derivatives of sinapic acid, but only a small part can be found in virgin rapeseed oil, since the polar compounds …
Number of citations: 2 www.gcirc.org
K Shrestha, C Stevens… - 246th ACS National …, 2013 - biblio.ugent.be
Roasting of high erucic acid mustard (HEM) seed has been reported to give a typical flavor and increase the oxidative stability of extracted oil. A potent radical scavenging compound …
Number of citations: 0 biblio.ugent.be
K Shrestha, CV Stevens… - Journal of agricultural …, 2012 - ACS Publications
Roasting of high erucic mustard (HEM) seed has been reported to give a typical flavor and increase the oxidative stability of the extracted oil. A potent radical scavenging compound …
Number of citations: 42 pubs.acs.org
C Wijesundera, C Ceccato, P Fagan… - European journal of …, 2008 - Wiley Online Library
Animal fats and partially hydrogenated vegetable oils (PHVO) have preferentially been used for deep‐frying of food because of their relatively high oxidative stability compared to …
Number of citations: 111 onlinelibrary.wiley.com
P Issenberg, AO Lustre - Journal of Agricultural and Food …, 1970 - ACS Publications
Phenolic concentrates were isolated from uncured pork belly strips smoked in the laboratory and from a commercially prepared summer sausage product. Sufficient quantities of …
Number of citations: 82 pubs.acs.org

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